molecular formula C22H16ClFN2O3S B11685128 methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11685128
M. Wt: 442.9 g/mol
InChI Key: ANENLLUJFMXJCE-GZTJUZNOSA-N
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Description

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzylidene moiety. Key structural attributes include:

  • Methyl ester at position 6, influencing lipophilicity and metabolic stability.
  • 2-Fluorobenzylidene substituent at position 2, contributing to electronic effects and intermolecular interactions (e.g., hydrogen bonding, halogen bonding) .
  • 7-Methyl group, modulating steric hindrance and conformational flexibility.

This compound’s structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

Molecular Formula

C22H16ClFN2O3S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl (2E)-5-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H16ClFN2O3S/c1-12-18(21(28)29-2)19(14-8-4-5-9-15(14)23)26-20(27)17(30-22(26)25-12)11-13-7-3-6-10-16(13)24/h3-11,19H,1-2H3/b17-11+

InChI Key

ANENLLUJFMXJCE-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and fluorobenzylidene groups: These groups can be introduced via substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Reaction Conditions and Yields

StageReagents/ConditionsYieldKey Observations
1Benzaldehyde, thiourea, acetoacetic ether, iodine, acetonitrile (reflux, 10 h)~80%Formation of tetrahydropyrimidine-thione intermediate
2Ethyl chloroacetate, solvent-free, 110°C (2 h)Not specifiedConversion to thiazolopyrimidine core
3Salicylic aldehyde, NaOH, pyrrolidine, ethanol (10 h)76–85%Selective formation of Z-isomer due to steric/electronic factors

Characterization Methods

Analytical data from analogous compounds in the same class highlight key structural features:

NMR Analysis

Proton Environmentδ (ppm)Multiplicity
CH₃ (ester)~1.12Triplet
CH₃ (methyl group)~2.29Singlet
OCH₂CH₃ (ester)~4.00Multiplet
Aromatic protons6.90–7.38Multiplet
Hydroxyl proton~10.58Singlet

IR Analysis

  • Key Peaks (cm⁻¹) :

    • OH stretch : 3371–3434

    • C=O stretch : 1702–1717

    • Aromatic C-H : ~754–762

Structural Variants and Reactivity

While the specific compound is not explicitly detailed in the provided literature, structural analogs demonstrate predictable reactivity patterns based on substituents:

Compound FeatureImpact on ReactivityExample
Fluorine substitution Enhances electron-withdrawing effects, influencing nucleophilic substitution2-fluorobenzylidene group
Chlorine substitution Modulates lipophilicity and electronic environment2-chlorophenyl group
Ester functionality Facilitates hydrolysis under basic conditionsMethyl ester group

Scientific Research Applications

Antitumor Properties

Thiazolopyrimidine derivatives, including the compound , have shown promising antitumor activity. Research indicates that these compounds can inhibit tumor cell replication effectively. For instance, thiazolopyrimidine derivatives have been evaluated for their ability to limit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects against colon carcinoma cells (HCT116) and other tumor types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolopyrimidine derivatives is crucial for optimizing their efficacy as therapeutic agents. Variations in substituents on the thiazolopyrimidine core can significantly influence biological activity. For example:

  • Chlorophenyl Substituent : The presence of a chlorophenyl group has been associated with enhanced antitumor activity.
  • Fluorobenzylidene Group : This moiety contributes to the lipophilicity and overall stability of the compound, which may enhance its bioavailability .

Case Studies

  • Inhibition of Protein Kinase CK2 : One study highlighted the effectiveness of ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate analogues as inhibitors of casein kinase 2 (CK2), a protein kinase implicated in various cancers. These compounds exhibited potent inhibitory activities and could serve as leads for developing new anticancer therapies .
  • Crystal Structure Analysis : Detailed crystallographic studies have provided insights into the molecular geometry and interactions within the crystal lattice. Such studies reveal how hydrogen bonding patterns can affect the physical properties and stability of thiazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting protein-protein interactions: Interfering with the interactions between proteins that are critical for cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Findings Reference
Target Compound 2-(2-Fluorobenzylidene), 5-(2-chlorophenyl), 6-(methyl ester), 7-methyl - Potential enhanced lipophilicity due to fluorine and chlorine.
- Crystalline stability via halogen interactions .
Ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-...-6-carboxylate 2-(2-Fluorobenzylidene), 5-(4-fluorophenyl), 6-(ethyl ester), 7-methyl - Higher solubility in ethanol than methyl esters.
- Fluorine at para position improves bioactivity .
Methyl 2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-...-6-carboxylate 2-(2-Fluoro-4-methoxybenzylidene), 5-(4-methoxyphenyl), 6-(methyl ester), 7-methyl - Methoxy groups enhance hydrogen bonding.
- Triclinic crystal packing (P1 space group) .
2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-...-6-carboxylate 2-(4-Chlorobenzylidene), 5-(2-thienyl), 6-(2-methoxyethyl ester), 7-methyl - Thienyl group increases π-stacking in co-crystals.
- Moderate antibacterial activity .
Ethyl 2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylethenyl]-7-methyl-3-oxo-...-6-carboxylate 2-(2,4-Dimethoxybenzylidene), 5-(styryl), 6-(ethyl ester), 7-methyl - Styryl group enables fluorescence properties.
- Planar conformation due to conjugated double bonds .

Key Trends and Insights

Substituent Effects on Solubility and Bioactivity :

  • Ester Groups : Methyl esters (e.g., target compound) exhibit lower solubility in polar solvents compared to ethyl or 2-methoxyethyl esters .
  • Halogenated Benzylidenes : Fluorine and chlorine at ortho positions (e.g., target compound) enhance intermolecular interactions (C–F⋯H, C–Cl⋯π) in crystal lattices, improving thermal stability .
  • Aromatic Moieties : Thienyl () and styryl () groups promote π-π stacking, relevant for materials science and drug design.

Crystallographic Behavior: Compounds with 2-fluorobenzylidene (target compound, ) adopt non-planar conformations due to steric clashes between fluorine and adjacent substituents . Methoxy groups () facilitate hydrogen-bonded networks (e.g., C–H⋯O), stabilizing triclinic or monoclinic crystal systems .

Synthetic Accessibility :

  • The target compound’s 2-chlorophenyl group requires regioselective Friedländer condensations, contrasting with para-substituted analogs (e.g., ) synthesized via simpler aldol reactions .

Table 2: Substituent Influence on Physicochemical Properties

Substituent Type Impact on Properties Example Compounds
Ortho-Halogenated Aromatics Increased melting points (>200°C), enhanced crystal stability via halogen bonding Target compound,
Methoxyethyl Esters Higher solubility in aprotic solvents (e.g., DMSO)
Thienyl/Phenylvinyl Groups Red-shifted UV-Vis absorption, fluorescence in some derivatives
Para-Fluorophenyl Improved metabolic stability in vitro

Biological Activity

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving appropriate aldehydes and thioketones.
  • Introduction of Substituents : The chlorophenyl and fluorobenzylidene groups are introduced via condensation reactions.
  • Final Carboxylation : The carboxylate group is added to complete the structure.

The compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry.

Anticancer Properties

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as:

Cell Line IC50 (µM) Reference
SGC-7901 (gastric cancer)10.5
A549 (lung cancer)12.0
HepG2 (liver cancer)8.0

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been reported to possess antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the potential for developing new antimicrobial agents based on this scaffold.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
  • Disruption of DNA Replication : The compound may interfere with DNA synthesis in microbial pathogens.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of thiazolo[3,2-a]pyrimidines to enhance their biological activity. For example:

  • A study demonstrated that modifications to the chlorophenyl group significantly improved anticancer activity against HepG2 cells by enhancing binding affinity to target proteins involved in cell cycle regulation .
  • Another investigation revealed that introducing electron-withdrawing groups at specific positions on the thiazole ring led to increased antimicrobial potency against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing this thiazolopyrimidine derivative?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted thiazolo-pyrimidine precursor with a fluorinated benzaldehyde derivative under acidic conditions (e.g., acetic acid) to form the benzylidene moiety .
  • Step 2 : Introduction of the 2-chlorophenyl group via nucleophilic substitution or Suzuki coupling, depending on the reactivity of the intermediate .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients to isolate the (2E)-isomer .
  • Yield Optimization : Reaction temperatures between 80–100°C and catalyst systems like piperidine improve stereoselectivity .

Q. How can the (2E)-configuration of the benzylidene group be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the (2E)-configuration by revealing the planar geometry of the benzylidene group and dihedral angles between the thiazole and pyrimidine rings (e.g., angles < 10° indicate coplanarity) .
  • NOESY NMR : Absence of nuclear Overhauser effect (NOE) between the benzylidene proton and the methyl group at position 7 confirms the trans configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the benzylidene proton (δ 8.1–8.3 ppm, singlet), methyl ester (δ 3.8–3.9 ppm, singlet), and aromatic protons from substituents (e.g., 2-chlorophenyl: δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (pyrimidinone C=O), and ~1600 cm⁻¹ (C=N) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z ~485) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence crystal packing and solubility?

Methodological Answer:

  • Crystal Packing : The 2-fluorobenzylidene group induces π-π stacking between adjacent molecules (distance ~3.5 Å), while the 2-chlorophenyl group promotes halogen bonding (Cl···S interactions, ~3.3 Å), as observed in related structures .
  • Solubility : Polar substituents (e.g., methoxy groups) increase solubility in DMSO, whereas halogenated derivatives show higher lipophilicity (logP ~3.5) but poor aqueous solubility. Hansen solubility parameters can predict solvent compatibility .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 2-chlorophenyl) using in vitro assays (e.g., antimicrobial IC50). For example, the 2-fluorobenzylidene group enhances activity against Gram-positive bacteria due to improved membrane penetration .
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) to identify critical binding residues. Contradictions may arise from differences in assay conditions (e.g., pH, solvent) .

Q. How can intermolecular interactions be exploited to design co-crystals for enhanced stability?

Methodological Answer:

  • Co-crystal Screening : Use solvents like DMF or acetone to form co-crystals with carboxylic acid co-formers (e.g., 4-carboxybenzylidene derivatives), leveraging hydrogen bonds (O-H···O=C) and π-stacking .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and TGA confirm stability improvements (e.g., melting points >200°C for co-crystals vs. ~180°C for pure compound) .

Data Analysis and Validation

Q. What crystallographic parameters are critical for validating the molecular structure?

Methodological Answer: Key parameters include:

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group C2/c) with a = 33.04 Å, b = 9.50 Å, c = 13.88 Å, β = 101.5° .
  • R-factors : Acceptable refinement values (R1 < 0.05, wR2 < 0.15) ensure accuracy .
  • Torsion Angles : The dihedral angle between the thiazole and pyrimidine rings should be <10° to confirm planarity .

Q. How can HPLC methods be optimized for purity assessment?

Methodological Answer:

  • Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min.
  • Detection : UV at 254 nm. Retention time ~12.3 min for the target compound, with >98% purity .

Contradiction Resolution

Q. Why do solubility studies report conflicting data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solvent Polarity : The compound’s amphiphilic nature (logP ~3.5) results in moderate solubility in dichloromethane (25 mg/mL) but poor solubility in water (<0.1 mg/mL). Contradictions arise from impurities or polymorphic forms .
  • Hansen Parameters : Use HSPiP software to correlate solubility with solvent dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2 < 30 min in rat liver microsomes) to explain reduced in vivo efficacy .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .

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